molecular formula C22H23N3O7S B2582329 Rosiglitazone-D5 maleate CAS No. 1215168-64-1

Rosiglitazone-D5 maleate

Cat. No.: B2582329
CAS No.: 1215168-64-1
M. Wt: 478.53
InChI Key: SUFUKZSWUHZXAV-APTGLFPKSA-N
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Description

Rosiglitazone-D5 maleate is a deuterated isotopologue of rosiglitazone maleate, a thiazolidinedione-class antidiabetic agent. The compound acts as a selective, high-affinity peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist, enhancing insulin sensitivity in adipose tissue, muscle, and liver . The molecular formula of rosiglitazone maleate is C₁₈H₁₉N₃O₃S·C₄H₄O₄ (Hill notation), with a molecular weight of 473.50 g/mol and CAS number 155141-29-0 . The "D5" designation indicates substitution with five deuterium atoms, typically at metabolically vulnerable sites to slow hepatic degradation and prolong half-life in pharmacokinetic studies. While the standard form is used clinically, the deuterated variant is primarily employed as an internal standard in mass spectrometry or metabolic stability assays.

Rosiglitazone maleate exhibits a solubility of 85 mg/mL in DMSO, with storage conditions varying based on formulation (e.g., lyophilized powder vs. solution) . Its instability in alkaline environments necessitates gastroretentive delivery systems, such as chitosan/poly(vinyl alcohol) superporous hydrogels, to prolong gastric retention and sustain drug release .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rosiglitazone-D5 maleate involves multiple steps, starting from commercially available starting materials. The key steps include cyclization, alkylation, etherification, condensation, and reduction. The reaction conditions are optimized to achieve high yields and purity. For instance, the cyclization step involves the reaction of 2-chloropyridine with N-methylethanolamine, followed by alkylation with 4-fluorobenzaldehyde. The final reduction step is carried out using suitable reducing agents to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of green solvents and avoids column chromatography in the final steps to reduce production costs and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Rosiglitazone-D5 maleate undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, such as temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated alcohols .

Scientific Research Applications

Pharmacological Profile

Mechanism of Action:

  • Target: Rosiglitazone-D5 maleate primarily targets peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.
  • Action: By activating PPARγ, the compound enhances insulin sensitivity, reduces inflammation, and modulates metabolic pathways related to glucose homeostasis .

Pharmacokinetics:

  • Following administration, approximately 64% of the dose is eliminated through urine, while 23% is excreted in feces. This information is crucial for understanding dosage and administration routes in clinical settings.

Clinical Applications

Diabetes Management:

  • This compound has been studied as an adjunct therapy for patients inadequately controlled on other medications such as metformin or sulfonylureas. A combination therapy with metformin has shown improved glycemic control and insulin sensitivity compared to monotherapy .

Case Study:

  • A clinical study demonstrated that adding rosiglitazone to a sulfonylurea regimen in patients with mild to moderate renal impairment resulted in significant improvements in glycemic control without adverse effects on renal function .

Research Applications

Analytical Chemistry:

  • This compound serves as a reference standard for analytical methods aimed at studying the stability and degradation of rosiglitazone formulations. This application is vital for ensuring quality control during drug development.

Biological Studies:

  • Researchers utilize this compound to investigate its interactions with biological targets, particularly PPARγ. Studies have shown that activation of this receptor leads to decreased levels of inflammatory markers such as nuclear factor kappa-B (NFκB) and increased levels of its inhibitor (IκB) .

Potential Beyond Diabetes:

  • Emerging research suggests potential applications in treating conditions beyond diabetes, including Alzheimer's disease and cardiovascular diseases, due to its anti-inflammatory properties and effects on lipid metabolism.

Summary of Findings

Application Area Details
Diabetes Management Enhances glycemic control when used with metformin or sulfonylureas; improves insulin sensitivity .
Analytical Chemistry Used as a standard for stability studies; aids in quality control of formulations.
Biological Research Investigates PPARγ interactions; affects inflammatory pathways .
Potential New Uses Explored for Alzheimer’s disease and cardiovascular conditions due to anti-inflammatory effects.

Safety Profile

While this compound is generally well tolerated, it may be associated with hepatocellular injury in some cases. Monitoring liver enzyme levels is recommended during treatment to mitigate risks . Additionally, the compound can lead to fluid retention and an increased risk of heart failure, necessitating careful patient selection and monitoring .

Mechanism of Action

Rosiglitazone-D5 maleate exerts its effects by activating the intracellular receptor class of peroxisome proliferator-activated receptors, specifically PPARγ. This activation influences the production of gene products involved in glucose and lipid metabolism. The drug enhances insulin sensitivity by promoting the uptake and storage of fatty acids and glucose in adipose tissue .

Comparison with Similar Compounds

Structural and Functional Comparison with Thiazolidinedione Derivatives

Rosiglitazone maleate belongs to the thiazolidinedione (TZD) class, which includes pioglitazone and troglitazone.

Key Findings :

  • Rosiglitazone’s pyridinylaminoethoxy group optimizes PPAR-γ binding affinity, whereas derivatives like 6m–6o incorporate bulkier substituents (e.g., benzodioxole, methoxybenzylidene) that may alter receptor interaction or pharmacokinetics .
  • Unlike rosiglitazone, compounds 6m–6o lack clinical data but demonstrate theoretical advantages in metabolic stability due to structural rigidification .

Particle Morphology and Formulation

Rosiglitazone maleate exhibits heterogeneous particle morphology, with needle-shaped crystals and fine granules (HS roundness = 0.87 ± 0.12) arising from milling or crystal fragmentation . This contrasts with ranitidine hydrochloride, which forms uniform crystals (HS roundness = 0.92 ± 0.08) under similar conditions .

Table 2: Particle Characteristics of Rosiglitazone Maleate vs. Ranitidine Hydrochloride

Parameter Rosiglitazone Maleate Ranitidine Hydrochloride
HS Roundness 0.87 ± 0.12 0.92 ± 0.08
Elongation Ratio 1.45 ± 0.30 1.20 ± 0.15
Aspect Ratio 2.10 ± 0.50 1.60 ± 0.20

Implications :

Drug Delivery Systems

Rosiglitazone maleate’s pH-sensitive degradation necessitates advanced formulations. Superporous hydrogels (SPHs) composed of chitosan/poly(vinyl alcohol) sustain drug release for 6 hours in acidic environments, outperforming conventional tablets .

Impurity Profiles

Rosiglitazone maleate generates specific impurities under stress conditions, including 2-nitroacetamide derivatives, isolated via chromatography or recrystallization . These impurities differ from ranitidine’s diamine hemifumarate or amino alcohol hemifumarate, which arise from distinct synthetic pathways .

Q & A

Basic Research Questions

Q. What are the key considerations in designing in vitro experiments to assess the insulin-sensitizing effects of Rosiglitazone-D5 maleate?

  • Methodological Answer : To evaluate insulin-sensitizing effects, researchers should employ cell-based assays (e.g., adipocyte or hepatocyte models) with controlled glucose uptake measurements. Dose-response curves (e.g., 1–100 nM) should be generated to determine EC₅₀ values, comparing Rosiglitazone-D5 to its non-deuterated counterpart. Include controls for PPARγ specificity (e.g., antagonist GW9662) and validate results via Western blotting for downstream targets like adiponectin . Ensure stock solutions are prepared in DMSO (≤0.1% final concentration) to avoid solvent toxicity, and verify stability using HPLC with deuterium-specific detection .

Q. How should researchers prepare and validate stock solutions of this compound to ensure experimental reproducibility?

  • Methodological Answer : Dissolve this compound in anhydrous DMSO to a 10 mM stock, aliquot, and store at -80°C. Validate concentration via LC-MS, referencing deuterated isotopic peaks for purity assessment. For in vitro use, dilute in culture media to ≤0.1% DMSO. Include a stability test under experimental conditions (e.g., 37°C for 24 hours) to confirm no degradation via UV-Vis spectroscopy (λ = 245 nm) . Document preparation steps in line with pharmacopeial guidelines for maleate compounds, including batch-specific QC data .

Advanced Research Questions

Q. What methodologies are recommended for analyzing the isotopic effects of deuterium substitution in this compound on its metabolic stability and receptor binding kinetics?

  • Methodological Answer : Use in vitro microsomal assays (human liver microsomes) to compare metabolic half-life (t₁/₂) between Rosiglitazone-D5 and non-deuterated forms, monitoring deuteration via mass spectrometry. For receptor binding, perform competitive radioligand assays (³H-rosiglitazone) with recombinant PPARγ, calculating Ki values. Molecular dynamics simulations can model deuterium’s impact on hydrogen bonding at the ligand-binding domain. Cross-validate findings with isotopic tracer studies in animal models .

Q. How can researchers reconcile contradictory findings regarding the cardiovascular safety profile of rosiglitazone derivatives in preclinical studies using this compound?

  • Methodological Answer : Conduct systematic meta-analyses of preclinical data, stratifying results by model (e.g., Zucker diabetic rats vs. db/db mice) and dosing regimen. Use Bayesian statistical models to assess heterogeneity, incorporating covariates like PPARγ isoform expression and endothelial function markers (e.g., VCAM-1, TNF-α) . Validate hypotheses via in vivo studies with Rosiglitazone-D5, monitoring cardiac output (echocardiography) and plasma biomarkers (BNP, troponin). Apply Hill’s criteria for causality to distinguish compound-specific effects from confounding variables .

Q. What strategies optimize the synthesis of this compound to ensure isotopic purity and scalability for longitudinal studies?

  • Methodological Answer : Employ catalytic deuteration techniques (e.g., Pd/C in D₂O) at specific positions to minimize isotopic dilution. Verify deuterium incorporation (>98%) via ²H-NMR and high-resolution MS. For maleate salt formation, use reactive distillation (simulated via Aspen Plus) to control stoichiometry and crystallinity. Validate scalability using Design of Experiments (DoE) to optimize parameters like reflux ratio (0.25–1.0) and feed molarity (1:5 maleic anhydride:deuterated ethanol) .

Q. Data Analysis and Interpretation

Q. How should researchers address variability in PPARγ activation data when using this compound across different cell lines?

  • Methodological Answer : Normalize data to cell-specific PPARγ expression levels (qPCR or flow cytometry). Apply mixed-effects models to account for inter-experimental variability, and use sensitivity analysis to identify outlier conditions. Cross-validate with transcriptional reporter assays (e.g., luciferase under PPAR response elements) and compare to clinical RNA-seq datasets for biological relevance .

Q. What statistical approaches are suitable for detecting subtle isotopic effects in pharmacokinetic studies of this compound?

  • Methodological Answer : Use non-compartmental analysis (NCA) for AUC and Cmax comparisons, paired with bootstrap resampling to estimate confidence intervals. For time-series data, apply mixed-linear models with repeated measures. Machine learning (e.g., random forests) can identify deuterium-specific metabolic pathways from untargeted metabolomics data .

Properties

IUPAC Name

(Z)-but-2-enedioic acid;5-[[4-[1,1-dideuterio-2-[pyridin-2-yl(trideuteriomethyl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S.C4H4O4/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;5-3(6)1-2-4(7)8/h2-9,15H,10-12H2,1H3,(H,20,22,23);1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D3,11D2;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFUKZSWUHZXAV-APTGLFPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC([2H])([2H])OC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=C\C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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